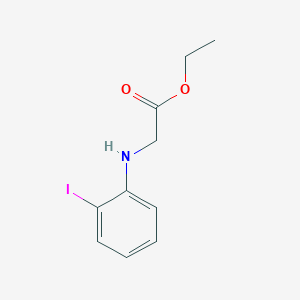
Ethyl (2-iodophenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-iodophenyl)glycinate is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.12 g/mol It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the phenyl ring is iodinated at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2-iodophenyl)glycinate can be synthesized through various methods. One common approach involves the iodination of ethyl phenylglycinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the ortho position of the phenyl ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-iodophenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenylglycinates depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deiodinated phenylglycinates.
Scientific Research Applications
Ethyl (2-iodophenyl)glycinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Biological Studies: It can be used as a probe to study the effects of iodinated compounds on biological systems.
Mechanism of Action
The mechanism of action of ethyl (2-iodophenyl)glycinate depends on its application. In organic synthesis, it acts as a substrate in various coupling reactions, where the iodine atom facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Ethyl (4-iodophenyl)glycinate: Similar structure but with iodine at the para position.
Ethyl (3-iodophenyl)glycinate: Iodine at the meta position.
Menthol Glycinates: Different functional groups but similar ester linkage.
Uniqueness: Ethyl (2-iodophenyl)glycinate is unique due to the ortho position of the iodine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts.
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
ethyl 2-(2-iodoanilino)acetate |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 |
InChI Key |
YVEHYUAXMWZXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















